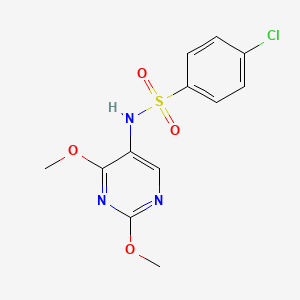

4-氯-N-(2,4-二甲氧基嘧啶-5-基)苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide”, often involves the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . Another method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .科学研究应用

- 研究人员合成了该化合物的几种新型衍生物,并评估了它们的抗癌潜力。 具体而言,含有苯磺酰胺和咪唑部分的化合物对HeLa癌细胞表现出有希望的细胞毒性作用,同时对非肿瘤细胞的毒性较小 。这些化合物诱导HeLa细胞凋亡,并显示出靶向癌症治疗的潜力。

- 在人肝微粒体中评估了活性化合物的代谢稳定性。 结果表明,这些化合物经历了第一阶段氧化反应,假设的代谢产物是亚磺酸,随后是亚磺酸 。了解它们的代谢命运对于药物开发至关重要。

- 已研究该化合物的晶体结构的非线性光学特性。单晶X射线衍射分析揭示了具有Pc空间群的单斜结构。 此类材料在光电子学和光子学领域得到应用 。

- 研究人员合成了包括该化合物在内的四取代咪唑衍生物。这些衍生物的抗氧化活性进行了评估。 研究它们的自由基清除特性可以提供对潜在治疗应用的见解 。

抗癌活性

代谢稳定性评估

非线性光学材料

抗氧化活性

总之,4-氯-N-(2,4-二甲氧基嘧啶-5-基)苯磺酰胺具有多种应用,从癌症研究到材料科学。其独特的结构和性质使其成为跨越多个科学领域进一步研究的引人入胜的主题。 🌟 .

作用机制

Target of Action

The primary target of the compound 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .

Mode of Action

4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . The structural similarity between this compound and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows the compound to bind to the active site of the enzyme, thereby inhibiting its activity . This results in the prevention of dihydrofolate, tetrahydrofolate formation, and subsequently inhibits bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide affects the folate synthesis pathway . Folate is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folate synthesis, the compound effectively halts bacterial DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties may impact the bioavailability of the compound, but specific details for this compound are currently unavailable.

Result of Action

The result of the action of 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is the inhibition of bacterial growth and replication . By blocking the synthesis of folate, an essential component for bacterial DNA synthesis, the compound effectively halts the growth and division of bacterial cells .

未来方向

Given the potential biological and pharmaceutical properties of pyrimidine derivatives, future research could focus on the development of new synthetic methods and the exploration of their diverse biological activities. Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

属性

IUPAC Name |

4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O4S/c1-19-11-10(7-14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJDKIZQFHDSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2544796.png)

![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544798.png)

![2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2544802.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2544807.png)

![methyl 9,9-dimethyl-7-oxo-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2544810.png)

![N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2544811.png)